molecular formula C17H16FN5O2 B2716918 6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-13-7

6-[(2-Fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2716918
CAS RN: 878421-13-7
M. Wt: 341.346
InChI Key: UYHSNAKEYWYCMM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds, such as midazolam, has been described in the literature . Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process .


Molecular Structure Analysis

The molecular structure of this compound likely includes a purine ring (a type of nitrogen-containing heterocycle) fused with an imidazole ring (another type of nitrogen-containing heterocycle), along with a phenyl ring (a type of carbon-based ring) that is substituted with a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to formation of imidazobenzodiazepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Bactericidal Activity

F3124-1010 exhibits significant bactericidal effects. In particular, it demonstrates considerable inhibition against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzae pv. oryzae (Xoo). The compound’s half-maximal effective concentration (EC50) values are 1.07 µg/mL for rice bacterial leaf blight and 7.14 µg/mL for leaf streak. These values surpass those of commercial bactericides .

Hydrolysis Kinetics

The hydrolysis kinetics of F3124-1010 in water have been investigated. The compound’s hydrolysis half-lives depend on factors such as pH, initial concentration, and temperature. For instance:

Photolysis Kinetics

F3124-1010 undergoes photolysis in water. Its photolysis half-life varies with initial concentration:

Degradation Products

The degradation products of F3124-1010 have been identified using advanced analytical techniques. One key degradation product is 2-(4-fluorobenzyl)-5-methoxy-1,3,4-oxadiazole. The hydrolysis activation energy (Ea) for F3124-1010 is 49.90 kJ/mol, indicating medium hydrolysis. Understanding these degradation products contributes to safety assessment and enhances our knowledge of F3124-1010 in aquatic environments .

Mechanism of Degradation

Based on the identified degradation product, a proposed degradation mechanism for F3124-1010 in water involves hydrolysis and subsequent formation of the mentioned product. Further studies can elucidate additional details of this mechanism .

Application in Rice Disease Management

Given its bactericidal properties, F3124-1010 holds promise as a potential tool for managing rice diseases caused by Xoo. Researchers can explore its efficacy in field trials and assess its environmental impact .

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. Benzodiazepines, for example, can cause physical dependence and withdrawal symptoms if used for extended periods of time .

Future Directions

The development of new benzodiazepine derivatives and related compounds continues to be an active area of research, with the goal of finding compounds with improved therapeutic profiles and fewer side effects .

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-10-8-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22(10)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHSNAKEYWYCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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